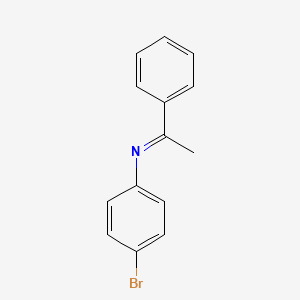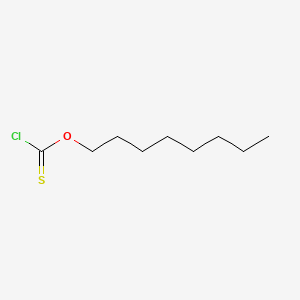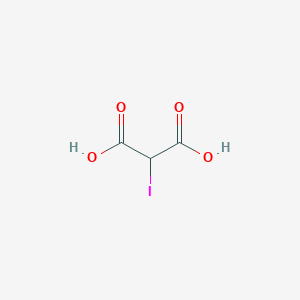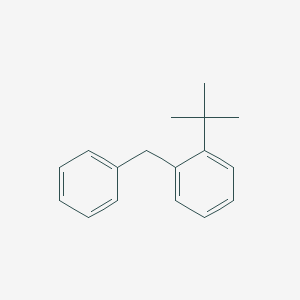![molecular formula C8H19NO2Si B14426679 4-{[(Trimethylsilyl)oxy]methyl}morpholine CAS No. 85413-82-7](/img/structure/B14426679.png)
4-{[(Trimethylsilyl)oxy]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Trimethylsilyl)oxy]methyl}morpholine is a chemical compound with the molecular formula C7H17NOSi. It is characterized by the presence of a morpholine ring substituted with a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the synthesis of deoxynucleosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylsilyl)oxy]methyl}morpholine typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Trimethylsilyl)oxy]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
4-{[(Trimethylsilyl)oxy]methyl}morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{[(Trimethylsilyl)oxy]methyl}morpholine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can influence the reactivity and stability of the compound. The morpholine ring can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the oxy-methyl group.
4-(Trimethylsilyl)ethynyl morpholine: Contains an ethynyl group instead of an oxy-methyl group.
Uniqueness
4-{[(Trimethylsilyl)oxy]methyl}morpholine is unique due to the presence of both the trimethylsilyl and oxy-methyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
85413-82-7 |
|---|---|
Fórmula molecular |
C8H19NO2Si |
Peso molecular |
189.33 g/mol |
Nombre IUPAC |
trimethyl(morpholin-4-ylmethoxy)silane |
InChI |
InChI=1S/C8H19NO2Si/c1-12(2,3)11-8-9-4-6-10-7-5-9/h4-8H2,1-3H3 |
Clave InChI |
NEAKHRNLQYOTBI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



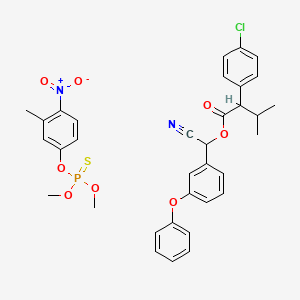
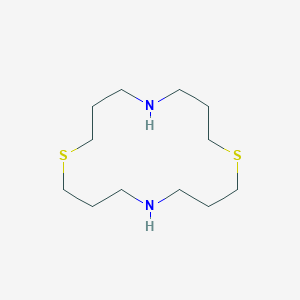
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
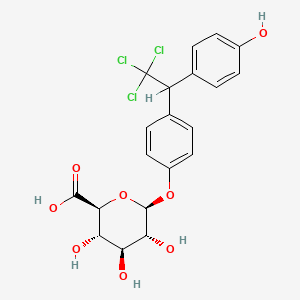

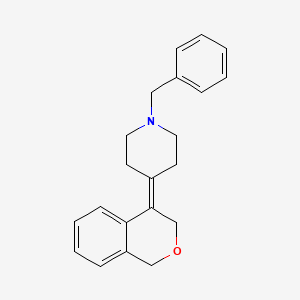
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
